(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt” is a specific form of a compound that exists as a salt . Over 50% of all drug molecules used in medicine exist as salts, most frequently as the hydrochloride, sodium, or sulfate salts . The choice of a salt in the lab is determined primarily by how acid or basic the chemical is (the pH), the safety of the ionized form, the intended use of the drug, how the drug is given (for example, by mouth, injection, or on the skin), and the type of dosage form (such as tablet, capsule, or liquid) .

Molecular Structure Analysis

The molecular structure of a compound like “(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt” can be determined using the Cahn-Ingold-Prelog (CIP) rules . These rules are based on the atomic numbers of the atoms of interest .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt” can be determined using various analytical techniques . These properties include solubility, melting point, boiling point, and others.Scientific Research Applications

Synthesis Methods : The synthesis of (2S,3R)-3-methylglutamic acid has been explored through various chemical processes, such as Arndt–Eistert homologation and conjugate addition reactions. These syntheses highlight the chemical versatility and potential for producing this compound in significant yields (Hartzoulakis & Gani, 1994).

Pharmacological Profiles : Research indicates that derivatives of (2S,3R)-3-Methylglutamic Acid, such as (2S,4R)-4-methylglutamic acid, exhibit selectivity for kainic acid receptors and metabotropic glutamate receptors. This suggests their potential application in studying neurotransmitter systems and developing therapeutics for neurological disorders (Bráuner-Osborne et al., 1997).

Optical Resolution and Purity : Studies have also focused on achieving optical resolution and high purity of various stereoisomers of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt, which is crucial for specific biochemical and pharmacological applications (Shiraiwa et al., 1997).

Neuroscience Research : (2S,4R)-4-methylglutamate, a related compound, has been used in neuroscience to study the distribution of low-affinity kainate receptors in the brain, providing insights into glutamate receptor function and potential therapeutic targets for neurological conditions (Bailey et al., 2001).

Bioorganic Chemistry : The compound's derivatives have been synthesized for exploring their interactions with glutamate receptors, again highlighting their significance in neuropharmacology and receptor subtype specificity (Gu, Lin, & Hesson, 1995).

Mechanism of Action

Safety and Hazards

properties

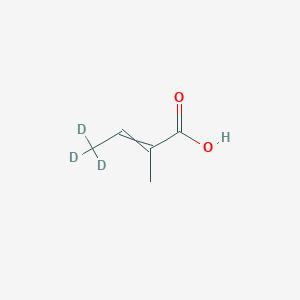

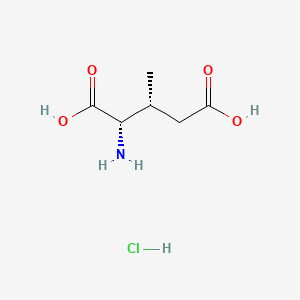

IUPAC Name |

(2S,3R)-2-amino-3-methylpentanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHLZXMNQGWBG-ZJQZTCRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858044 |

Source

|

| Record name | (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910548-20-8 |

Source

|

| Record name | (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)